6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine
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Overview
Description
6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with difluoromethyl, methyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other proteins.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share the pyrimidine core and methylsulfanyl group but differ in the nature of the polyfluoroalkyl substituents.
Difluoromethylated Pyrimidines: Compounds with similar difluoromethyl groups but different substituents on the pyrimidine ring.
Uniqueness
6-(difluoromethyl)-2-methyl-N-[4-(methylsulfanyl)phenyl]pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(4-methylsulfanylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVFJLJBVLHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)SC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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